Cas no 922984-03-0 (1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea)

1-(1-Ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea is a synthetic urea derivative featuring an indole core with an ethyl substituent at the N1 position and a hydroxybutyl side chain. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for potential interactions with biological targets, such as enzymes or receptors. The presence of both polar (hydroxy) and nonpolar (ethyl, butyl) groups enhances its solubility profile, making it suitable for formulation studies. Its well-defined molecular structure facilitates precise modifications for structure-activity relationship (SAR) investigations, particularly in the development of small-molecule therapeutics. The compound’s stability under standard conditions further supports its utility in research applications.
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea structure
922984-03-0 structure
Product name:1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
CAS No:922984-03-0
MF:C15H21N3O2
MW:275.346143484116
CID:5497712

1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(1-ethyl-1H-indol-3-yl)-N'-[1-(hydroxymethyl)propyl]-
    • 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
    • Inchi: 1S/C15H21N3O2/c1-3-11(10-19)16-15(20)17-13-9-18(4-2)14-8-6-5-7-12(13)14/h5-9,11,19H,3-4,10H2,1-2H3,(H2,16,17,20)
    • InChI Key: PDLKRPAZADCNGB-UHFFFAOYSA-N
    • SMILES: N(C1C2=C(N(CC)C=1)C=CC=C2)C(NC(CO)CC)=O

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 458.1±41.0 °C(Predicted)
  • pka: 13.24±0.46(Predicted)

1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
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F2740-0505-20μmol
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
922984-03-0 90%+
20μl
$79.0 2023-05-16
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F2740-0505-1mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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F2740-0505-75mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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75mg
$208.0 2023-05-16
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F2740-0505-4mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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4mg
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F2740-0505-30mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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30mg
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F2740-0505-40mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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40mg
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Life Chemicals
F2740-0505-20mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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20mg
$99.0 2023-05-16
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F2740-0505-3mg
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F2740-0505-15mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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F2740-0505-50mg
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
922984-03-0 90%+
50mg
$160.0 2023-05-16

Additional information on 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea

Comprehensive Overview of 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea (CAS No. 922984-03-0): Properties, Applications, and Research Insights

The compound 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea (CAS No. 922984-03-0) is a structurally unique urea derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines an ethyl-substituted indole moiety with a hydroxybutyl side chain, offering versatile functionalization potential. This article delves into its chemical properties, synthetic pathways, and emerging applications, addressing key questions frequently searched by researchers, such as "synthesis of indole-urea hybrids" and "bioactivity of hydroxyalkyl urea derivatives."

From a structural perspective, the 1-(1-ethyl-1H-indol-3-yl)urea core is notable for its planar aromatic system, which facilitates π-π stacking interactions—a feature often exploited in drug design. The 3-(1-hydroxybutan-2-yl) substituent introduces chirality and hydrogen-bonding capacity, enhancing solubility and target specificity. Recent studies highlight its role as a kinase inhibitor scaffold, with potential applications in oncology and inflammation. Searches for "urea-based kinase inhibitors" and "indole derivatives in drug discovery" reflect growing interest in this niche.

The synthesis of CAS No. 922984-03-0 typically involves a multi-step sequence, starting with the alkylation of 1H-indole followed by urea coupling under mild conditions. Optimized protocols emphasize green chemistry principles, aligning with trends like "solvent-free urea synthesis" and "catalytic indole functionalization." Analytical characterization via NMR, HPLC, and mass spectrometry confirms high purity, a critical factor for biomedical applications.

In pharmacological contexts, this compound's hydroxybutyl-urea segment mimics natural metabolites, enabling modulation of enzymatic activity. Researchers investigating "urea derivatives as enzyme modulators" or "indole-urea hybrid pharmacokinetics" will find relevance in its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, which exhibits balanced lipophilicity and metabolic stability. Computational modeling further predicts favorable target binding affinity, particularly for proteins involved in signal transduction.

Beyond therapeutics, 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea serves as a building block in materials science. Its ability to form hydrogen-bonded networks has been explored in supramolecular chemistry, resonating with queries like "urea-based self-assembling materials." Environmental considerations are also addressed, with biodegradability studies showing minimal ecotoxicity—a response to searches such as "green urea compounds."

Ongoing research aims to expand its utility, including derivatization for fluorescence probes and metal-ion sensors. The compound's adaptability underscores its value across disciplines, from medicinal chemistry to nanotechnology. As interest in "multifunctional indole derivatives" grows, CAS No. 922984-03-0 remains a focal point for innovation, bridging gaps between molecular design and real-world applications.

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